molecular formula C5H10ClNOS B13781280 5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride

5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride

Cat. No.: B13781280
M. Wt: 167.66 g/mol
InChI Key: GSNUEMMAYNMQLK-UHFFFAOYSA-N
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Description

5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride is a chemical compound with the molecular formula C5H10ClNOS and a molecular weight of 167.657 g/mol. This compound is known for its unique spirocyclic structure, which includes an oxygen, sulfur, and nitrogen atom within the ring system. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring, while other approaches involve the annulation of a four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve standard laboratory techniques and equipment.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules with unique properties.

    Biology: It is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and photochromic materials.

Mechanism of Action

The mechanism of action of 5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various biological targets, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxa-2-azaspiro[3.4]octane hydrochloride
  • 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane
  • 5-Oxa-2-azaspiro[3.4]octane oxalate

Uniqueness

5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride is unique due to the presence of sulfur in its spirocyclic structure, which distinguishes it from other similar compounds. This sulfur atom can impart different chemical and biological properties, making the compound valuable for specific research and industrial applications.

Properties

Molecular Formula

C5H10ClNOS

Molecular Weight

167.66 g/mol

IUPAC Name

5-oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride

InChI

InChI=1S/C5H9NOS.ClH/c1-2-8-5(7-1)3-6-4-5;/h6H,1-4H2;1H

InChI Key

GSNUEMMAYNMQLK-UHFFFAOYSA-N

Canonical SMILES

C1CSC2(O1)CNC2.Cl

Origin of Product

United States

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